Complete versus Partial P2Y12 Receptor Binding Saturation
R-138727 achieves complete and potent blockade of the platelet P2Y12 receptor, a level of inhibition not attainable by the active metabolite of clopidogrel at clinically relevant exposures. In a direct radioligand binding assay using (33)P 2-MeSADP, a concentration of 30 µmol/L R-138727 resulted in complete inhibition of binding, while clopidogrel administration (and by extension, its active metabolite) only achieved partial inhibition under the same experimental conditions [1].
| Evidence Dimension | P2Y12 Receptor Binding |
|---|---|
| Target Compound Data | Complete inhibition of (33)P 2-MeSADP binding |
| Comparator Or Baseline | Active metabolite of clopidogrel (following clopidogrel administration) |
| Quantified Difference | Complete vs. partial inhibition |
| Conditions | Radioligand binding assay in human platelets with 30 µmol/L R-138727 in vitro. |
Why This Matters
This demonstrates that R-138727 is a more potent and efficacious P2Y12 antagonist, making it a superior research tool for studies requiring complete receptor blockade.
- [1] Judge, H. M., Buckland, R. J., Sugidachi, A., Jakubowski, J. A., & Storey, R. F. (2008). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Platelets, 19(2), 125-133. View Source
